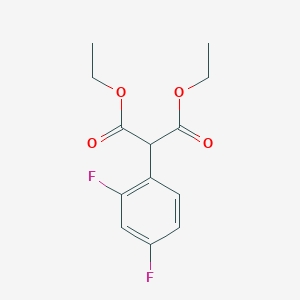

Diethyl (2,4-difluorophenyl)propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl (2,4-difluorophenyl)propanedioate is a useful research compound. Its molecular formula is C13H14F2O4 and its molecular weight is 272.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Diethyl (2,4-difluorophenyl)propanedioate, a compound with the molecular formula C13H14F2O4 and a molecular weight of 272.24 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H14F2O4

- Molecular Weight: 272.24 g/mol

- Purity: Typically around 95%

Biological Activity Overview

This compound is primarily studied for its interactions with biological systems, particularly its enzyme modulation and potential therapeutic applications. Research indicates that the compound may exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The ester groups in the compound can undergo hydrolysis, releasing active carboxylic acids that may modulate enzyme activity or receptor interactions.

Enzyme Interaction Studies

Recent studies have demonstrated that this compound can influence enzymatic pathways. For instance:

- Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting its use in treating conditions like arthritis or other inflammatory diseases.

- Cellular Uptake and Metabolism: The compound's structure allows for efficient cellular uptake, leading to significant metabolic activity within target cells .

Anticancer Properties

Several studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies: In vitro testing on various cancer cell lines has shown that the compound can induce apoptosis and inhibit cell proliferation .

- Mechanistic Insights: The compound appears to stabilize microtubules, which is critical for maintaining cellular structure and function during mitosis. This stabilization can disrupt cancer cell division and promote cell death .

Case Study 1: Anti-inflammatory Effects

A recent case study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential therapeutic applications in chronic inflammatory conditions.

Case Study 2: Anticancer Activity

Another case study focused on the compound's effects on breast cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings support further investigation into its use as an adjunct therapy in oncology.

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C13H14F2O4 |

| Molecular Weight | 272.24 g/mol |

| Purity | ~95% |

| Biological Activities | Anti-inflammatory, anticancer |

| Mechanism of Action | Enzyme inhibition, microtubule stabilization |

| Case Study Findings | Reduced inflammation; induced apoptosis |

Wissenschaftliche Forschungsanwendungen

Synthesis of Diethyl (2,4-difluorophenyl)propanedioate

The synthesis of this compound typically involves multiple steps, including the reaction of 2-chloromethyl epoxy propane with 1,3-difluorobenzene under catalytic conditions. The process ultimately yields diethyl malonate derivatives that can be further transformed into the desired product. A detailed synthetic route is outlined in several patents, indicating variations in conditions and reagents used .

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pathways involved in inflammation, making it a potential therapeutic agent for inflammatory diseases .

- Anticancer Potential : The compound has been noted for its ability to stabilize microtubules, which is crucial in cancer therapy as it may disrupt cancer cell division .

Case Study: Microtubule Stabilization

Research has shown that compounds similar to this compound can stabilize microtubules and affect cellular processes related to cancer progression. In cell-based assays, these compounds demonstrated significant effects on acetylated α-tubulin levels, indicating their role in microtubule dynamics .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in this compound due to its potential as a lead compound for drug development:

- Gastrointestinal Disorders : Similar compounds have been investigated for their ability to treat conditions such as gastritis and ulcers by inhibiting proton pumps and protecting gastric mucosa .

- Targeted Cancer Therapies : The microtubule-stabilizing properties suggest potential applications in developing targeted therapies for various cancers .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound may have applications in agriculture:

- Pesticide Development : The compound's structural characteristics allow it to act as an inhibitor of key enzymes involved in plant metabolism, potentially leading to the development of new herbicides .

Comparative Data Table

The following table summarizes the key aspects of this compound's applications:

Eigenschaften

IUPAC Name |

diethyl 2-(2,4-difluorophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHSLFAPHENRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382192 |

Source

|

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137186-30-2 |

Source

|

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.